3-Bromo-5-hydrazinylbenzoic acid dihydrochloride
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Overview
Description
3-Bromo-5-hydrazinylbenzoic acid dihydrochloride is an organic compound with the molecular formula C7H9BrCl2N2O2 and a molecular weight of 303.9686 . This compound is a derivative of benzoic acid, where the bromine and hydrazinyl groups are substituted at the 3 and 5 positions, respectively. It is commonly used in various chemical reactions and research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-5-hydrazinylbenzoic acid dihydrochloride typically involves the bromination of 5-hydrazinylbenzoic acid followed by the formation of the dihydrochloride salt. The reaction conditions often include the use of bromine or a brominating agent in an appropriate solvent, such as acetic acid or dichloromethane, under controlled temperature conditions .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale bromination reactions using automated reactors to ensure precise control over reaction conditions. The purification process typically includes recrystallization or chromatography to obtain the pure dihydrochloride salt.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-5-hydrazinylbenzoic acid dihydrochloride undergoes various types of chemical reactions, including:
Oxidation: The hydrazinyl group can be oxidized to form corresponding azo or azoxy compounds.
Reduction: The bromine atom can be reduced to form the corresponding benzoic acid derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia or primary amines are used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: 5-Hydrazinylbenzoic acid.
Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.
Scientific Research Applications
3-Bromo-5-hydrazinylbenzoic acid dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-Bromo-5-hydrazinylbenzoic acid dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinyl group can form covalent bonds with active sites of enzymes, leading to inhibition of enzyme activity. This compound may also interact with cellular pathways involved in oxidative stress and inflammation, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-5-hydroxybenzoic acid: Similar structure but with a hydroxy group instead of a hydrazinyl group.
3,5-Diaminobenzoic acid dihydrochloride: Contains amino groups instead of bromine and hydrazinyl groups.
Uniqueness
3-Bromo-5-hydrazinylbenzoic acid dihydrochloride is unique due to the presence of both bromine and hydrazinyl groups, which confer distinct reactivity and potential biological activity. This combination of functional groups allows for diverse chemical modifications and applications in various fields of research and industry.
Properties
Molecular Formula |
C7H9BrCl2N2O2 |
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Molecular Weight |
303.97 g/mol |
IUPAC Name |
3-bromo-5-hydrazinylbenzoic acid;dihydrochloride |
InChI |
InChI=1S/C7H7BrN2O2.2ClH/c8-5-1-4(7(11)12)2-6(3-5)10-9;;/h1-3,10H,9H2,(H,11,12);2*1H |
InChI Key |
YQCBOALVDSATLC-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1NN)Br)C(=O)O.Cl.Cl |
Origin of Product |
United States |
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